CALCIUM ASCORBATE

Overview

Description

Mechanism of Action

Target of Action

Ascorbic acid calcium salt, also known as calcium ascorbate, primarily targets a variety of fundamental cellular functions. It serves as a cofactor for a large family of dioxygenases , which control transcription, formation of the extracellular matrix, and epigenetic processes of histone and DNA demethylation . It also plays a role in gene expression, differentiation, and redox homeostasis .

Mode of Action

This compound interacts with its targets by serving as a cofactor, enabling these enzymes to carry out their functions . As an antioxidant, it acts as a very effective scavenger of primary reactive oxygen species . Additionally, the reduction of Fe (III) by ascorbate is important for cellular uptake of iron via DMT1 .

Biochemical Pathways

Ascorbic acid calcium salt affects multiple biochemical pathways. It is involved in the regulation of gene expression, differentiation, and redox homeostasis . It also plays a role in the formation of the extracellular matrix and in the epigenetic processes of histone and DNA demethylation . Furthermore, it is involved in the L-galactose pathway, which is the main pathway for AsA biosynthesis in plants .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion of ascorbic acid in humans is highly complex and unlike that of most low molecular weight compounds . The pharmacokinetic parameters of calcium after oral administration indicated that the calcium absorption was significantly different among different calcium salts . The absolute calcium bioavailability of this compound was found to be greater than that of other calcium salts .

Result of Action

The action of ascorbic acid calcium salt results in a multitude of biochemical processes that are dependent on ascorbate in all nucleated human cells . It helps in maintaining normal levels of tocopherol (vitamin E)—the main lipid-soluble antioxidant . It also inhibits lipid peroxidation . Moreover, it can protect cellular macromolecules—proteins, lipids, carbohydrates, and nucleic acids—from oxidative damage .

Action Environment

The action of ascorbic acid calcium salt can be influenced by environmental factors. For instance, cells in typical cultures are severely deficient in ascorbate, which raises concerns about their ability to accurately recapitulate toxic and other responses in vivo . Moreover, ascorbic acid is widely acknowledged as the most effective growth regulator for mitigating the effects of salt stress .

Biochemical Analysis

Biochemical Properties

Ascorbic acid calcium salt plays a crucial role in various biochemical reactions. It acts as a potent antioxidant, protecting cells and tissues from damage caused by free radicals. It also serves as a cofactor for a large family of dioxygenases, which are enzymes involved in the hydroxylation of proline and lysine residues in collagen synthesis . Additionally, ascorbic acid calcium salt interacts with iron-containing proteins, facilitating the reduction of ferric ions to ferrous ions, which is essential for iron absorption and metabolism . The compound also enhances the activity of enzymes involved in the synthesis of neurotransmitters and hormones .

Cellular Effects

Ascorbic acid calcium salt has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it enhances the expression of genes involved in collagen synthesis, thereby promoting skin and joint health . It also plays a role in the regulation of redox homeostasis by reducing reactive oxygen species (ROS) and protecting cells from oxidative stress . Furthermore, ascorbic acid calcium salt supports immune function by enhancing the activity of immune cells and promoting the production of cytokines .

Molecular Mechanism

The molecular mechanism of ascorbic acid calcium salt involves several key interactions at the molecular level. It acts as an electron donor, participating in redox reactions that neutralize ROS and regenerate other antioxidants . The compound also binds to specific enzymes, such as prolyl hydroxylase and lysyl hydroxylase, to facilitate the hydroxylation of collagen . Additionally, ascorbic acid calcium salt influences gene expression by modulating the activity of transcription factors and epigenetic regulators . These interactions contribute to its overall antioxidant and pro-collagen effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ascorbic acid calcium salt can vary over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light, heat, or air . Over time, the degradation of ascorbic acid calcium salt can lead to a decrease in its antioxidant activity and effectiveness . Long-term studies have shown that continuous supplementation with ascorbic acid calcium salt can maintain cellular function and support overall health . The stability and efficacy of the compound may be influenced by storage conditions and formulation.

Dosage Effects in Animal Models

The effects of ascorbic acid calcium salt vary with different dosages in animal models. At low to moderate doses, the compound has been shown to support immune function, enhance collagen synthesis, and protect against oxidative stress . At high doses, ascorbic acid calcium salt can have toxic effects, including gastrointestinal disturbances and kidney stones . Studies have also indicated that there may be a threshold effect, where the benefits of the compound plateau at a certain dosage, and higher doses do not provide additional benefits .

Metabolic Pathways

Ascorbic acid calcium salt is involved in several metabolic pathways. It is a key player in the biosynthesis of collagen, carnitine, and neurotransmitters . The compound interacts with enzymes such as prolyl hydroxylase and lysyl hydroxylase, which are involved in collagen synthesis . It also participates in the regeneration of other antioxidants, such as glutathione and vitamin E . Additionally, ascorbic acid calcium salt influences metabolic flux by modulating the activity of enzymes involved in energy production and redox balance .

Transport and Distribution

The transport and distribution of ascorbic acid calcium salt within cells and tissues are facilitated by specific transporters and binding proteins. The compound is absorbed in the intestinal lumen and transported to various organs through sodium vitamin C transporters (SVCTs) . Within cells, ascorbic acid calcium salt is distributed to different compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The localization and accumulation of the compound are influenced by factors such as membrane potential, pH gradients, and the presence of specific transporters .

Subcellular Localization

Ascorbic acid calcium salt exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it participates in redox reactions and antioxidant defense . It is also found in the mitochondria, where it supports energy production and protects against oxidative damage . Additionally, ascorbic acid calcium salt is present in the endoplasmic reticulum, where it plays a role in protein folding and post-translational modifications . The subcellular localization of the compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium ascorbate can be synthesized by reacting ascorbic acid with calcium carbonate. The ascorbic acid is first dissolved in water, and then calcium carbonate is added in a molar ratio of 2:1. The reaction is carried out at a temperature of 60-80°C for 20-25 minutes, followed by crystallization at 40-60°C to form this compound crystals . Another method involves adding ascorbic acid to warm water, followed by the addition of calcium carbonate. The reaction mixture is then balanced, filtered, concentrated, crystallized, and washed with alcohol to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity. The final product is typically dried and packaged for use as a dietary supplement or food additive .

Chemical Reactions Analysis

Types of Reactions

Calcium ascorbate undergoes various chemical reactions, including oxidation, reduction, and substitution. As an antioxidant, it effectively scavenges reactive oxygen species and reduces Fe(III) to Fe(II), facilitating iron uptake in cells . It also serves as a cofactor for a large family of dioxygenases, which control transcription, formation of extracellular matrix, and epigenetic processes .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like iodine and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the ascorbate molecule .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation of this compound can produce dehydroascorbic acid, while reduction can regenerate ascorbic acid from its oxidized form .

Scientific Research Applications

Calcium ascorbate has a wide range of scientific research applications:

Comparison with Similar Compounds

Calcium ascorbate is similar to other mineral ascorbates, such as sodium ascorbate and potassium ascorbate. it is unique in that it provides both vitamin C and calcium, making it beneficial for individuals who need to increase their calcium intake . Sodium ascorbate, on the other hand, is preferred for individuals who need to limit their sodium intake . Other similar compounds include magnesium ascorbate and zinc ascorbate, which offer additional mineral benefits along with vitamin C .

Conclusion

This compound, or this compound, is a versatile compound with significant applications in health, industry, and scientific research. Its unique combination of vitamin C and calcium makes it a valuable dietary supplement and food additive, while its antioxidant properties and role as a cofactor for essential enzymes highlight its importance in maintaining overall health.

Properties

CAS No. |

5743-27-1 |

|---|---|

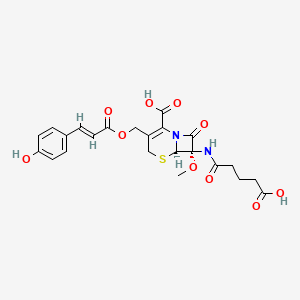

Molecular Formula |

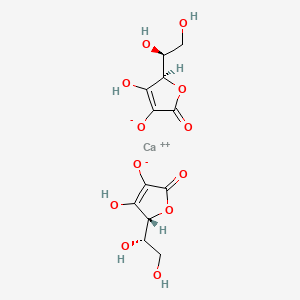

C6H8CaO6 |

Molecular Weight |

216.20 g/mol |

IUPAC Name |

calcium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate;dihydrate |

InChI |

InChI=1S/C6H8O6.Ca/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/t2-,5+;/m0./s1 |

InChI Key |

DYUQIXOTDWLZOA-RXSVEWSESA-N |

SMILES |

C(C(C1C(=C(C(=O)O1)[O-])O)O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O.[Ca+2] |

Isomeric SMILES |

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.[Ca] |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)O.[Ca] |

Color/Form |

White crystalline powder |

Key on ui other cas no. |

5743-27-1 |

physical_description |

White odorless solid; Soluble in water; [HSDB] White odorless powder; Partially soluble in water; [MSDSonline] |

shelf_life |

AQ SOLN ... OXIDIZE QUICKLY. AFTER PROLONGED STORAGE CALCIUM OXALATE MAY PRECIPITATE. |

solubility |

INSOL IN ETHER Freely sol in H2O; practically insol in methanol, ethanol |

Synonyms |

calcium ascorbate Ester C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

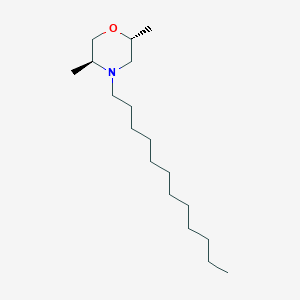

![[(2R,3S,4R,5R,6R)-2-[(2R,3S,4R,5R,6S)-2-[(2S)-3-[[(2R,3S)-5-[[(2R,3R)-1-[[2-[4-[4-[[4-amino-6-[3-(4-aminobutylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-2-[[6-amino-2-[(1S)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B1252927.png)

![3-(Hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B1252932.png)